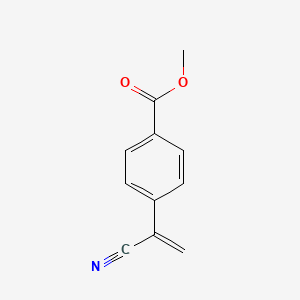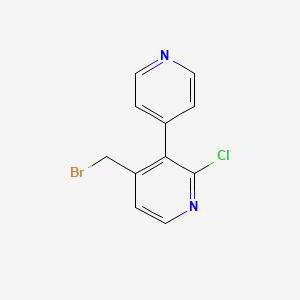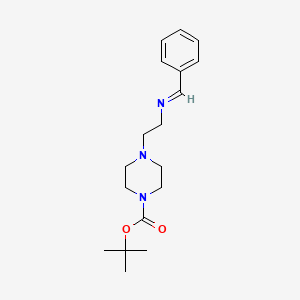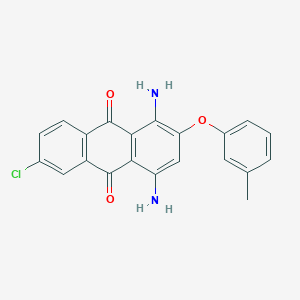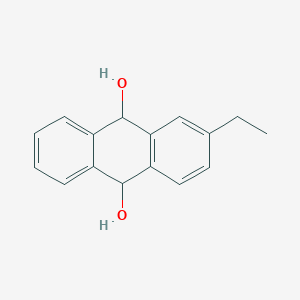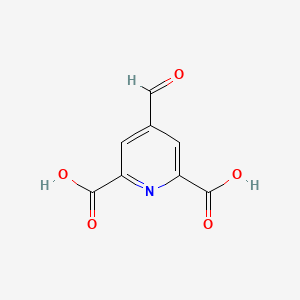
4-Formylpyridine-2,6-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formylpyridine-2,6-dicarboxylic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a formyl group at the 4-position and carboxylic acid groups at the 2 and 6 positions of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-formylpyridine-2,6-dicarboxylic acid typically involves the oxidation of dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate. The process begins with the preparation of dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate, which is then subjected to oxidation under nitrogen atmosphere with continuous stirring. The reaction mixture is heated to reflux for several hours, and the product is extracted using dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as employing environmentally friendly oxidants and recyclable catalysts, is often emphasized to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Formylpyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents like dicyclohexylcarbodiimide.
Major Products Formed
Oxidation: 4-Carboxypyridine-2,6-dicarboxylic acid.
Reduction: 4-(Hydroxymethyl)pyridine-2,6-dicarboxylic acid.
Substitution: Various esters and amides of pyridine-2,6-dicarboxylic acid.
Applications De Recherche Scientifique
4-Formylpyridine-2,6-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in metal complexes that exhibit biological activity.
Medicine: Explored for its role in the development of pharmaceuticals, particularly as a precursor to bioactive compounds.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-formylpyridine-2,6-dicarboxylic acid involves its ability to form coordination complexes with metal ions. The carboxylic acid groups and the nitrogen atom in the pyridine ring serve as coordination sites, allowing the compound to interact with various metal ions. These interactions can influence the electronic properties of the metal complexes, making them useful in catalysis and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2,6-dicarboxylic acid: Lacks the formyl group at the 4-position.
4-Chloro-2,6-pyridinedicarboxylic acid: Contains a chloro group instead of a formyl group at the 4-position.
4-Arylpyridine-2,6-dicarboxylic acids: Substituted with aryl groups at the 4-position.
Uniqueness
4-Formylpyridine-2,6-dicarboxylic acid is unique due to the presence of the formyl group, which imparts distinct reactivity and coordination properties. This makes it a valuable intermediate in organic synthesis and a versatile ligand in coordination chemistry .
Propriétés
Formule moléculaire |
C8H5NO5 |
|---|---|
Poids moléculaire |
195.13 g/mol |
Nom IUPAC |
4-formylpyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H5NO5/c10-3-4-1-5(7(11)12)9-6(2-4)8(13)14/h1-3H,(H,11,12)(H,13,14) |
Clé InChI |
RQFQOUDMBZYAJI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C(=O)O)C(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro-](/img/structure/B13135726.png)

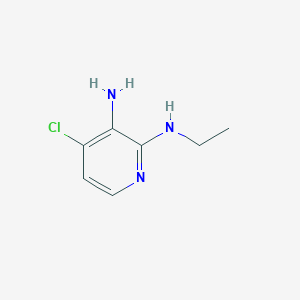
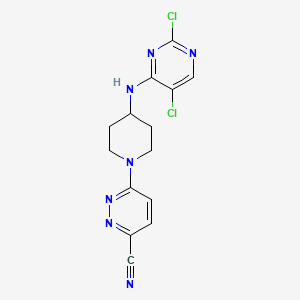
![5-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B13135746.png)
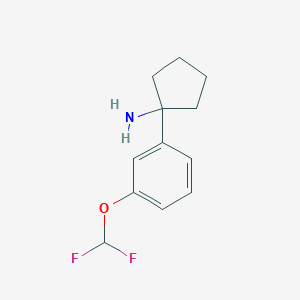
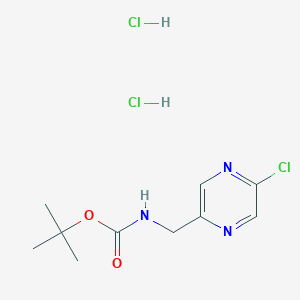
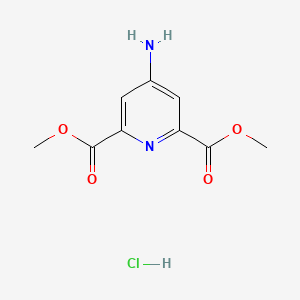
![8-Bromo-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13135767.png)
